molecular formula C22H22N2O2 B5836116 N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5836116
M. Wt: 346.4 g/mol
InChI Key: WIULPWWDLOADLH-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a dimethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-nitroaniline, is reduced to 4-aniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The 4-aniline is then coupled with 2,5-dimethylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate 4-anilinophenyl-2,5-dimethylphenol.

    Acetylation: The intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy ring.

    N-(4-anilinophenyl)-2-(2,6-dimethylphenoxy)acetamide: Another isomer with different substitution on the phenoxy ring.

    N-(4-anilinophenyl)-2-(3,5-dimethylphenoxy)acetamide: Different substitution pattern on the phenoxy ring.

Uniqueness

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenoxy group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-8-9-17(2)21(14-16)26-15-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULPWWDLOADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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